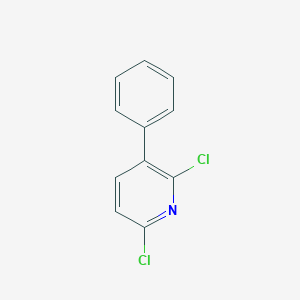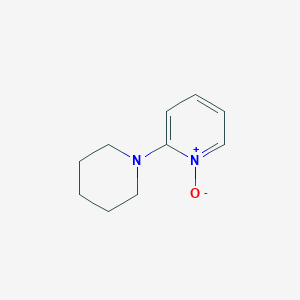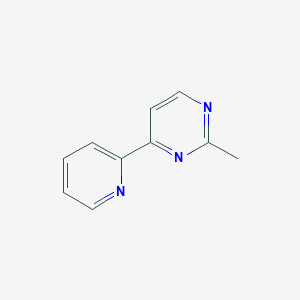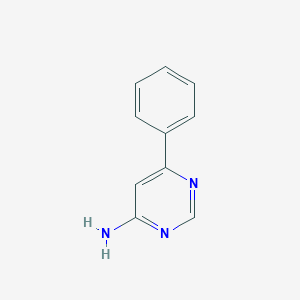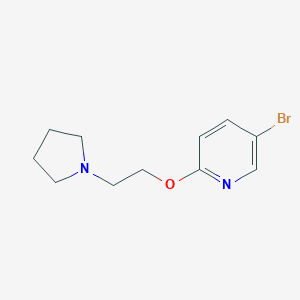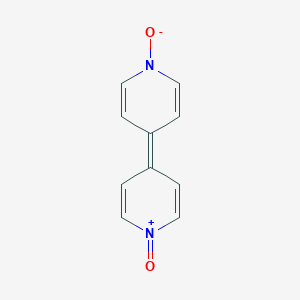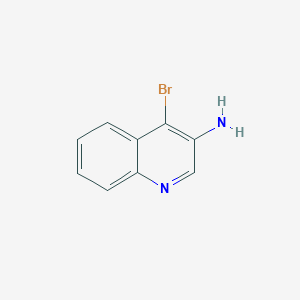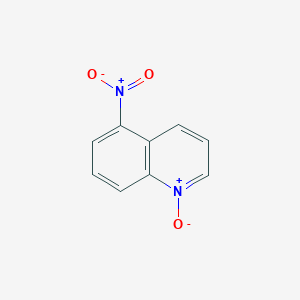
5-Bromo-4,6-dimethoxypyrimidine
Vue d'ensemble
Description
5-Bromo-4,6-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrimidine, characterized by the presence of bromine and methoxy groups at the 5th and 4th, 6th positions, respectively
Mécanisme D'action
Target of Action
5-Bromo-4,6-dimethoxypyrimidine is a halogenated heterocycle . It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules in a chemical reaction .
Mode of Action
The compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules . This is facilitated by the electron-rich nature of the pyrimidine ring, which can stabilize the charge during the reaction . The bromine atom on the pyrimidine ring can also be replaced in reactions with other nucleophiles, a process known as nucleophilic substitution .
Biochemical Pathways
For instance, it has been used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions .
Result of Action
The result of this compound’s action is typically the formation of a new organic compound. For example, it can react with benzaldehyde in the presence of a Lewis acid to yield 5-bromo-2-styrylpyrimidine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid can facilitate its reaction with benzaldehyde . Additionally, the reaction’s efficiency may be affected by the solvent used, the temperature, and the pH of the environment .
Analyse Biochimique
Biochemical Properties
5-Bromo-4,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450 and various kinases, affecting their activity. The compound’s bromine atom and methoxy groups contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. It also affects the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group. This interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments. Additionally, this compound can be transported through the bloodstream and distributed to different tissues, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. Additionally, this compound can be found in the nucleus, where it interacts with transcription factors and influences gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethoxypyrimidine typically involves the bromination of 4,6-dimethoxypyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents like ethanol or methanol.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex structures formed by the coupling of the pyrimidine ring with aromatic or aliphatic groups.
Applications De Recherche Scientifique
5-Bromo-4,6-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays and studies.
Chemical Synthesis: It is a valuable reagent in the synthesis of more complex heterocyclic compounds and natural product analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,4-dimethoxypyrimidine
- 5-Bromo-4,6-dichloropyrimidine
- 4,6-Dimethoxypyrimidine
Comparison
Compared to its analogs, 5-Bromo-4,6-dimethoxypyrimidine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly affect its reactivity and interaction with other molecules. For instance, the presence of methoxy groups at the 4th and 6th positions can enhance its solubility and influence its electronic properties, making it more suitable for certain applications in materials science and medicinal chemistry.
Propriétés
IUPAC Name |
5-bromo-4,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALMYGYANOULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339667 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-77-1 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction mechanism of 5-Bromo-4,6-dimethoxypyrimidine with potassium amide in liquid ammonia?
A1: Research indicates that this compound undergoes amino-demethoxylation exclusively through an SN(ANRORC) mechanism when reacted with potassium amide in liquid ammonia. [] This leads to the formation of the corresponding 6-amino derivative. The SN(ANRORC) mechanism, or Addition of Nucleophile, Ring Opening, Ring Closure, suggests a specific sequence of events:
Q2: How does the presence of two methoxy groups at positions 4 and 6 influence the reaction pathway of this compound with potassium amide?
A2: The presence of the methoxy groups at positions 4 and 6 plays a crucial role in directing the reaction exclusively towards the SN(ANRORC) mechanism. [] The electron-donating nature of the methoxy groups enhances the electron density at position 2 of the pyrimidine ring, making it more susceptible to nucleophilic attack by the amide ion. This promotes the initial step in the SN(ANRORC) pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


